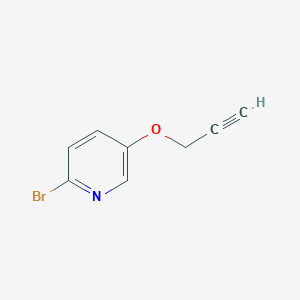

2-Bromo-5-(prop-2-yn-1-yloxy)pyridine

Descripción general

Descripción

2-Bromo-5-(prop-2-yn-1-yloxy)pyridine is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Bromo-5-(prop-2-yn-1-yloxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a bromine atom at the 2-position and a prop-2-yn-1-yloxy substituent at the 5-position on the pyridine ring, which contributes to its unique properties and applications.

The molecular formula of this compound is . The synthesis typically involves the reaction of 2-bromo-3-hydroxypyridine with propargyl bromide in the presence of a base such as potassium carbonate, often conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The compound serves as a precursor for various organic reactions, including substitution and oxidation reactions, which can yield more complex derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results. For instance, studies have highlighted its effectiveness against Bacillus subtilis, with inhibition percentages reaching approximately 55.67% at concentrations of 100 µg/ml . The compound's structure allows it to interact with microbial enzymes or membranes, potentially disrupting their functions.

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has been noted for its potential effectiveness against viruses such as HBV (Hepatitis B Virus), where derivatives of pyridine compounds have shown to inhibit viral replication effectively . The biological activity of these compounds often correlates with their ability to chelate metal ions essential for viral enzyme function.

Anticancer Properties

In addition to its antimicrobial and antiviral activities, this compound has been explored for anticancer applications. Studies have demonstrated that related pyridine derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 1.75 to 12.91 μM . The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects by binding to specific enzymes or receptors involved in cellular signaling pathways. This interaction can modulate enzymatic activity or alter gene expression profiles associated with disease states .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

- Antimicrobial Efficacy : A study focused on a series of pyridine derivatives showed that modifications at the 5-position significantly enhanced antimicrobial activity against Escherichia coli and Salmonella typhi.

- Anticancer Activity : Research on pyrimidine-based drugs indicated that certain modifications led to improved selectivity against cancer cells, suggesting that similar strategies could be applied to enhance the efficacy of this compound against specific cancer types .

Data Summary Table

Aplicaciones Científicas De Investigación

Synthetic Chemistry

2-Bromo-5-(prop-2-yn-1-yloxy)pyridine serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through various reactions, such as:

- Coupling Reactions : Participating in Sonogashira coupling to form carbon-carbon bonds.

- Functionalization : The bromine atom allows for further functionalization, enabling the synthesis of compounds with desired biological activities.

Medicinal Chemistry

Research into the biological activities of this compound has shown promising results:

- Antimicrobial Activity : Studies have indicated that derivatives of compounds with similar structures exhibit significant antibacterial properties against various pathogens, including Bacillus subtilis .

- Anticancer Potential : Investigations into related pyridine derivatives have suggested potential anticancer activities, making this compound a candidate for further drug development .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

- Polymerization : The terminal alkyne group allows for easy polymerization under mild conditions, facilitating the development of new polymeric materials.

- Thermal Reactivity : Its reactivity makes it an excellent candidate for creating thermally stable materials used in various industrial applications .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Inhibition (%) at 100 µg/mL | IC50 (µg/mL) |

|---|---|---|---|

| 4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzene | Antibacterial | 55.67 | 79.9 |

| 4-Bromo-2-methyl-1-(prop-2-ynyloxy)benzene | Antimicrobial | 82.00 | 60.2 |

| 5-Bromo-2-(prop-1-en-2-yloxy)pyridine | Antiviral | TBD | TBD |

Case Study 1: Antimicrobial Evaluation

A study published in PLoS ONE evaluated several compounds derived from propynyl ethers, including those similar to this compound. The results demonstrated significant antimicrobial activity against Bacillus subtilis, suggesting that modifications to the pyridine structure could enhance efficacy .

Case Study 2: Polymer Synthesis

Research has shown that compounds with terminal alkyne functionalities can be effectively utilized as monomers in polymer chemistry. The ability to undergo click reactions allows for the creation of complex structures with tailored properties, indicating potential for industrial applications .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The bromine atom at position 2 participates in palladium-catalyzed cross-coupling reactions, enabling functionalization of the pyridine ring.

Mechanistic Insights :

-

Bromine undergoes oxidative addition with Pd⁰ to form a Pd(II) intermediate, enabling coupling with nucleophiles (e.g., boronic acids, amines).

-

Propargyl ether groups remain stable under these conditions .

Alkyne-Based Reactivity

The prop-2-yn-1-yloxy group participates in alkyne-specific transformations:

Oxidative Alkyne-Alkyne Coupling

| Conditions | Outcome | References |

|---|---|---|

| Cu(I) catalysts, O₂ | Dimerization to 1,3-diynes |

Click Chemistry (Huisgen Cycloaddition)

| Conditions | Outcome | References |

|---|---|---|

| CuSO₄, sodium ascorbate | Triazole-linked conjugates with azides |

Key Applications :

Nucleophilic Substitution

The bromine atom is susceptible to nucleophilic displacement under basic or acidic conditions:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Hydroxide (OH⁻) | NaOH, H₂O, 100°C | 5-(Prop-2-yn-1-yloxy)pyridin-2-ol | 63% |

| Amines (R-NH₂) | DMF, 80°C | Aryl amines | 55–70% |

Notable Example :

Electrophilic Aromatic Substitution

The electron-rich pyridine ring facilitates electrophilic attacks at specific positions:

| Reagent | Position | Products | Conditions |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to bromine (position 4) | Nitro derivatives | 0–5°C, 2 hr |

| Br₂/FeBr₃ | Meta to propargyl ether (position 3) | Dibrominated pyridines | RT, 1 hr |

Regioselectivity : Directed by the electron-withdrawing bromine and propargyl ether groups.

Propargyl Ether Cleavage

The propargyl ether bond undergoes cleavage under acidic or reductive conditions:

Radical Reactions

The bromine atom participates in radical-mediated transformations:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Atom Transfer Radical Addition (ATRA) | AIBN, CCl₄, 80°C | Alkyl-halide adducts |

Mechanism : Bromine acts as a radical initiator/terminator in chain-transfer reactions.

Propiedades

IUPAC Name |

2-bromo-5-prop-2-ynoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h1,3-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLUGKBTXANMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.